Mivotilate

Description

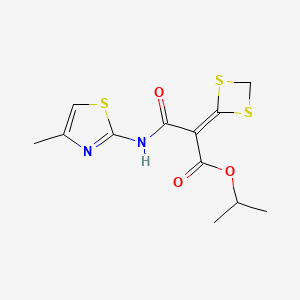

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUUWUGULFOVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156348 | |

| Record name | Mivotilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130112-42-4, 126164-80-5 | |

| Record name | 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130112-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivotilate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivotilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIVOTILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mivotilate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is an experimental synthetic compound demonstrating significant hepatoprotective properties. Its primary mechanism of action centers on the suppression of cytochrome P450 2E1 (CYP2E1), a key enzyme involved in the metabolic activation of numerous hepatotoxins. Emerging evidence also points to the involvement of the Aryl Hydrocarbon Receptor (AHR) and the Yes-associated protein (YAP) signaling pathway in mediating its regenerative effects. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its effects on CYP2E1 expression, associated signaling pathways, and summarizing key experimental findings and methodologies.

Introduction

Drug-induced liver injury and other chronic liver diseases represent a significant challenge in clinical medicine. The cytochrome P450 enzyme system, particularly CYP2E1, plays a crucial role in the bioactivation of a wide range of xenobiotics, leading to cellular damage through the generation of reactive oxygen species and toxic metabolites. This compound has been identified as a potent suppressor of CYP2E1 expression, thereby mitigating toxin-induced liver damage. This document synthesizes the current understanding of this compound's mechanism of action for a technical audience.

Core Mechanism of Action: Suppression of Cytochrome P450 2E1 (CYP2E1)

The central mechanism of this compound's hepatoprotective effect is its ability to suppress the expression of CYP2E1. However, the precise level at which this suppression occurs is a subject of ongoing investigation, with studies pointing to both transcriptional and post-transcriptional regulation.

Evidence for Transcriptional Inhibition

One study has suggested that this compound acts at the transcriptional level to inhibit CYP2E1 expression. This was evidenced by a rapid decrease in CYP2E1 mRNA levels in rats treated with the compound. Nuclear run-on transcription analyses indicated that this inhibition occurs at the level of gene transcription[1].

Evidence for Post-Transcriptional Regulation

Conversely, another study found that while this compound effectively suppressed CYP2E1 protein levels and metabolic activity, it did not alter the levels of CYP2E1 mRNA. This suggests a post-transcriptional mechanism of action, potentially involving effects on mRNA stability or translation, or on post-translational protein stabilization and degradation[2]. The regulation of CYP2E1 is known to be complex, involving transcriptional, post-transcriptional, translational, and post-translational controls[1][2][3].

Signaling Pathways

Recent research has begun to elucidate the signaling pathways that may be modulated by this compound.

Aryl Hydrocarbon Receptor (AHR) and YAP Signaling Pathway

A recent study has demonstrated that this compound can activate the Aryl Hydrocarbon Receptor (AHR), which in turn promotes liver enlargement and regeneration through the YAP-TEAD signaling pathway. In this proposed pathway, this compound treatment leads to the nuclear translocation of YAP and an increase in the expression of YAP downstream target genes such as connective tissue growth factor (Ctgf), cysteine-rich angiogenic inducer 61 (Cyr61), and ankyrin repeat domain 1 (Ankrd1). This pathway appears to be crucial for the regenerative effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound (YH439).

Table 1: Effect of this compound on CYP2E1 Activity and Protein Levels in Rats

| Parameter | Treatment Group | % Decrease from Control/Induced | Reference |

| CYP2E1 Catalytic Activity | Uninduced + YH439 (150 mg/kg, 2h) | ~30% | |

| Uninduced + YH439 (150 mg/kg, 24h) | 43% | ||

| Starved (induced) + YH439 | 34% | ||

| YH439 (3 days) | Up to 57% | ||

| CYP2E1 Protein Levels | Isoniazid-induced + YH439 (25-100 mg/kg) | Complete suppression |

Table 2: Hepatoprotective Effects of this compound in a Rat Model of Liver Injury (CCl4 + ethanol for 9 weeks)

| Parameter | CCl4 + Ethanol | CCl4 + Ethanol + YH439 | % Protection | Reference |

| Serum Alanine Aminotransferase (ALT) | 2.5-fold increase | Significantly protected | Not specified | |

| Serum Alkaline Phosphatase (ALP) | 2-fold increase | Significantly protected | Not specified | |

| Hepatic Hydroxyproline Level | Elevated | Completely blocked | 100% |

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments investigating the mechanism of action of this compound.

Animal Models and Treatment

-

Animals: Male Sprague-Dawley rats were primarily used in these studies.

-

This compound Administration: this compound (YH439) was administered orally (p.o.) or via intraperitoneal (i.p.) injection at doses ranging from 25 to 150 mg/kg body weight.

-

Induction of CYP2E1: In some experiments, CYP2E1 was induced by starvation or treatment with isoniazid.

-

Induction of Liver Injury: A model of chronic liver injury was established by treating rats with carbon tetrachloride (CCl4) and ethanol for 9 weeks.

Biochemical Assays

-

CYP2E1 Metabolic Activity: Assessed by measuring the rate of N-nitrosodimethylamine demethylation.

-

Serum Enzyme Levels: Alanine aminotransferase (ALT) and alkaline phosphatase (ALP) levels were measured as markers of liver damage.

-

Hepatic Hydroxyproline Content: Measured as an indicator of liver fibrosis.

Molecular Biology Techniques

-

Immunoblotting (Western Blotting):

-

Microsome Preparation: Livers were homogenized, and microsomes were isolated by differential centrifugation.

-

Protein Quantification: Protein concentration was determined using standard methods (e.g., Bradford assay).

-

SDS-PAGE and Transfer: Microsomal proteins were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: Membranes were blocked and then incubated with a primary antibody specific for rat CYP2E1, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Visualization: The protein bands were visualized using a chemiluminescent substrate.

-

-

RNA Hybridization (Northern Blotting):

-

RNA Isolation: Total RNA was extracted from liver tissue using standard methods (e.g., guanidinium thiocyanate-phenol-chloroform extraction).

-

Electrophoresis and Transfer: RNA was separated by agarose gel electrophoresis and transferred to a nylon membrane.

-

Hybridization: The membrane was incubated with a radiolabeled cDNA probe specific for CYP2E1 mRNA.

-

Detection: The hybridized probe was detected by autoradiography.

-

-

Nuclear Run-On Transcription Assay:

-

Nuclei Isolation: Nuclei were isolated from liver tissue of treated and control animals.

-

In Vitro Transcription: Isolated nuclei were incubated with radiolabeled nucleotides to allow for the elongation of pre-initiated transcripts.

-

RNA Purification: The newly synthesized, radiolabeled RNA was purified.

-

Hybridization: The labeled RNA was hybridized to a membrane containing immobilized DNA probes for the gene of interest (CYP2E1).

-

Quantification: The amount of radioactivity hybridized to the specific DNA probe was quantified to determine the relative rate of transcription.

-

Conclusion

This compound is a promising hepatoprotective agent with a well-defined primary mechanism of action involving the suppression of CYP2E1 expression. While the exact regulatory level of this suppression requires further clarification, the functional outcome is a significant reduction in toxin-induced liver injury. The recent discovery of its role in activating the AHR-YAP signaling pathway provides new insights into its regenerative potential. Further research is warranted to fully elucidate the interplay between these mechanisms and to explore the therapeutic potential of this compound in a clinical setting.

References

- 1. Transcriptional and posttranscriptional regulation of CYP2E1, an N-nitrosodimethylamine demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alcohol-inducible form of cytochrome P450 (CYP 2E1): role in toxicology and regulation of expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

Mivotilate: An Atypical Aryl Hydrocarbon Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is a synthetic, thiazolium-derived compound that has been identified as a potent, non-toxic activator of the Aryl Hydrocarbon Receptor (AhR).[1] Unlike classical polycyclic aromatic hydrocarbon (PAH) ligands, this compound represents a structurally distinct class of AhR agonists with a novel mode of interaction with the receptor's ligand-binding domain.[2] This technical guide provides a comprehensive overview of this compound's function as an AhR agonist, presenting available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family.[3] Traditionally known for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), emerging research has revealed its critical role in a diverse range of physiological and pathological processes, including immune regulation, cell differentiation, and tumorigenesis.[3]

Upon ligand binding in the cytoplasm, the AhR dissociates from a chaperone protein complex, translocates to the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[1] A primary and well-characterized downstream target of AhR activation is the induction of cytochrome P450 family 1 enzymes, particularly CYP1A1 and CYP1A2, which are involved in xenobiotic metabolism.

This compound (YH439) as an AhR Agonist

This compound has been characterized as an atypical AhR activator. Its chemical structure, isopropyl 2-(1,3-dithietan-2-ylidene)-2-[N-(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate, is distinct from the planar, hydrophobic structures of classical AhR ligands. Studies have demonstrated that this compound effectively induces the transcription of AhR target genes, such as CYP1A1 and CYP1A2, confirming its role as an AhR agonist.

Atypical Binding and Activation

Research by Whelan et al. (2010) has provided insights into the unique interaction of this compound with the AhR. Mutagenesis studies of the mouse AhR ligand-binding domain revealed that a substitution of histidine at position 285 with tyrosine (H285Y) resulted in a receptor that could be activated by this compound but not by the classical AhR agonist TCDD. This suggests that this compound has a novel mode of interaction within the ligand-binding pocket that is distinct from that of PAH-type ligands.

Further evidence for this atypical binding is the observation that the PAH-type antagonist 3',4'-dimethoxyflavone was able to block TCDD-induced AhR activation but not this compound-induced activation. This differential response underscores the unique pharmacological profile of this compound as an AhR agonist.

Data Presentation

The following tables summarize the available quantitative data regarding the activity of this compound as an AhR agonist.

Table 1: In Vivo Effects of this compound on CYP1A1/2 Expression in Rodents

| Parameter | Treatment | Time Point | Fold Increase (mRNA) | Reference |

| CYP1A1 mRNA | This compound (150 mg/kg) | 8 hours | > 6-fold | |

| CYP1A2 mRNA | This compound (150 mg/kg) | 16 hours | Not specified | |

| CYP1A Protein | This compound (150 mg/kg) | 24 hours | > 6-fold |

Table 2: In Vivo Effects of this compound on CYP2E1 Expression in Rats

| Parameter | Treatment | Effect | Reference |

| CYP2E1-mediated NDMA demethylase activity | This compound (150 mg/kg, p.o.) | Reduction | |

| Immunoreactive CYP2E1 protein | This compound (75-300 mg/kg) | Rapid decrease | |

| CYP2E1 transcription | This compound (150 mg/kg, p.o.) | Inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an AhR agonist.

AhR Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate the AhR signaling pathway.

Cell Line: Murine hepatoma (Hepa-1c1c7) cells or other suitable cell lines transfected with an AhR-responsive reporter plasmid (e.g., containing XREs upstream of a luciferase reporter gene).

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Compound Treatment: Prepare serial dilutions of this compound (YH439) in cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized data as a function of this compound concentration to determine the dose-response relationship.

Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity

This assay measures the enzymatic activity of CYP1A1, a downstream target of AhR activation.

System: Liver microsomes from treated animals or cultured cells (e.g., Hepa-1c1c7).

Protocol:

-

Induction: Treat animals with this compound (e.g., a single oral dose of 150 mg/kg) or incubate cultured cells with various concentrations of this compound for a specified time (e.g., 24 hours) to induce CYP1A1 expression.

-

Microsome Preparation (for animal studies): Isolate liver microsomes from treated and control animals through differential centrifugation.

-

EROD Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate 7-ethoxyresorufin, and the microsomal or cell lysate sample.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding NADPH.

-

-

Fluorescence Measurement: Monitor the production of the fluorescent product, resorufin, over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

Data Analysis: Calculate the rate of resorufin formation and normalize it to the protein concentration of the sample. This rate is directly proportional to the CYP1A1 activity.

Nuclear Run-On Analysis

This technique is used to measure the rate of transcription of specific genes, providing direct evidence of transcriptional activation.

Protocol:

-

Cell Treatment: Treat cultured cells (e.g., Hepa-1c1c7) with this compound (e.g., 10 µM) for a short duration (e.g., 2 hours).

-

Nuclei Isolation: Isolate intact nuclei from the treated and control cells.

-

In Vitro Transcription: Incubate the isolated nuclei in a reaction mixture containing radiolabeled UTP (e.g., [α-³²P]UTP) and other necessary components for transcription to allow for the elongation of pre-initiated transcripts.

-

RNA Isolation: Isolate the newly synthesized, radiolabeled RNA.

-

Hybridization: Hybridize the labeled RNA to a membrane containing immobilized, single-stranded DNA probes for the genes of interest (e.g., CYP1A1, CYP1A2) and a control gene (e.g., β-actin).

-

Detection and Quantification: Detect the radioactive signal using autoradiography or a phosphorimager and quantify the signal intensity for each gene to determine the relative transcription rate.

Visualizations

Signaling Pathway

Caption: this compound-induced AhR signaling pathway.

Experimental Workflow

Caption: General workflow for the EROD assay.

Conclusion

This compound (YH439) is a compelling and atypical agonist of the aryl hydrocarbon receptor. Its unique chemical structure and mode of interaction with the AhR distinguish it from classical ligands, offering a valuable tool for studying AhR signaling. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further exploring the pharmacological properties and therapeutic potential of this compound and other novel AhR modulators. Further research is warranted to fully elucidate its quantitative binding affinities and to explore its downstream effects beyond CYP1A1/2 induction.

References

Mivotilate (YH439): A Technical Guide on its Chemical Structure, Properties, and Hepatoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is a novel synthetic compound recognized for its potent hepatoprotective properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. The document elucidates its primary mechanism of action as a potent and atypical activator of the Aryl Hydrocarbon Receptor (AhR), leading to the modulation of key drug-metabolizing enzymes. Furthermore, its potential anti-inflammatory effects via the inhibition of cyclooxygenase-2 (COX-2) are discussed. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a thiazolium derivative with a distinct chemical structure that contributes to its biological activity.

Chemical Name: Isopropyl 2-(1,3-dithietan-2-ylidene)-2-[N-(4-methylthiazol-2-yl)carbamoyl]acetate

CAS Number: 130112-42-4[1]

Molecular Formula: C₁₂H₁₄N₂O₃S₃[1]

Molecular Weight: 330.45 g/mol

Chemical Structure:

| Property | Value | Reference |

| Molecular Weight | 330.45 g/mol | MedChemExpress |

| Molecular Formula | C₁₂H₁₄N₂O₃S₃ | [1] |

| CAS Number | 130112-42-4 | [1] |

| Appearance | Crystalline solid | General Knowledge |

| Solubility | Soluble in corn oil (5 mg/mL) | [2] |

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect is its hepatoprotective activity, which is mediated through multiple mechanisms, most notably the activation of the Aryl Hydrocarbon Receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Activation

This compound is a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism. Unlike typical planar aromatic hydrocarbon ligands of AhR, this compound is a non-aromatic thiazolium compound, representing a novel class of AhR activators. Its activation of AhR is unique and can tolerate mutations in the receptor's ligand-binding domain, such as the substitution of histidine 285 with tyrosine.

Upon binding to this compound, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

Modulation of Cytochrome P450 Enzymes

A significant downstream effect of AhR activation by this compound is the modulation of cytochrome P450 (CYP) enzyme expression.

-

Induction of CYP1A1 and CYP1A2: this compound treatment leads to a time- and concentration-dependent increase in the expression and activity of CYP1A1 and CYP1A2. This induction occurs at the transcriptional level, with increased mRNA levels observed as early as two hours after administration.

-

Suppression of CYP2E1: this compound effectively suppresses the expression of CYP2E1, an enzyme involved in the metabolic activation of several hepatotoxins. This suppression is a key component of its hepatoprotective effect. Oral administration of this compound in rats at doses of 75-300 mg/kg rapidly decreases the levels of immunoreactive CYP2E1 protein.

Anti-inflammatory Activity

This compound has also been suggested to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This dual mechanism of AhR activation and COX-2 inhibition may contribute to its overall therapeutic potential in inflammatory liver diseases.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological and pharmacokinetic properties of this compound.

Table 1: In Vivo Hepatoprotective Effects in a Rat Model of CCl₄ and Ethanol-Induced Liver Injury

| Parameter | Treatment Group | Result | Reference |

| Serum Alanine Aminotransferase (ALT) | CCl₄ + Ethanol | 2.5-fold increase vs. control | |

| CCl₄ + Ethanol + YH439 | Significant protection | ||

| Serum Alkaline Phosphatase (ALP) | CCl₄ + Ethanol | 2-fold increase vs. control | |

| CCl₄ + Ethanol + YH439 | Significant protection | ||

| Hepatic Hydroxyproline | CCl₄ + Ethanol | Elevated | |

| CCl₄ + Ethanol + YH439 | Completely blocked elevation |

Table 2: In Vivo Effects on CYP2E1 in Rats

| Dose of YH439 (p.o.) | Effect on CYP2E1 | Reference |

| 25-100 mg/kg | Complete suppression of isoniazid-inducible P450 2E1 levels | |

| 75-300 mg/kg | Rapid decrease in immunoreactive CYP2E1 protein | |

| 150 mg/kg | Inhibition of CYP2E1 transcription |

Table 3: Pharmacokinetic Parameters of this compound (YH439) in Different Species

| Species | Route | Dose | Oral Bioavailability (F) | Key Metabolites | Reference |

| Rat | Oral | 100 mg/kg | 3.67% | M4, M5 | |

| Oral | 300 mg/kg | 1.33% | M4, M5 | ||

| Oral | 500 mg/kg | 0.859% | M4, M5 | ||

| Oral (micelles) | 10 mg/kg | 21.2% | M4, M5 | ||

| Rabbit | IV | 1-10 mg/kg | - | M4, M5 (minimal M5) | |

| Dog | IV | 1-20 mg/kg | - | M4, M5, M7 |

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the biological activities of this compound.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a test compound to activate the AhR signaling pathway.

Principle: Genetically engineered cells containing a luciferase reporter gene under the control of an AhR-responsive promoter are used. Activation of AhR by a ligand leads to the expression of luciferase, and the resulting luminescence is measured as a surrogate for AhR activity.

General Protocol:

-

Cell Culture: Maintain mammalian cells engineered to express the AhR and a luciferase reporter construct in appropriate culture conditions.

-

Cell Plating: Seed the reporter cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or other test compounds) and incubate for a defined period (e.g., 24 hours). Include appropriate positive (e.g., TCDD) and negative (vehicle) controls.

-

Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence intensity against the compound concentration to determine the EC₅₀ value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of COX-2.

Principle: The activity of purified COX-2 enzyme is measured by quantifying the production of prostaglandins (e.g., PGE₂) from the substrate arachidonic acid. The reduction in prostaglandin production in the presence of an inhibitor is a measure of its inhibitory potency.

General Protocol:

-

Enzyme and Substrate Preparation: Prepare a reaction buffer containing purified human recombinant COX-2 enzyme and heme cofactor.

-

Inhibitor Incubation: Add varying concentrations of this compound (or other test inhibitors) to the enzyme solution and pre-incubate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time using a suitable agent (e.g., stannous chloride).

-

Prostaglandin Quantification: Measure the amount of PGE₂ produced using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

In Vivo Hepatoprotectivity Study in a Rodent Model

This protocol outlines a general procedure to evaluate the hepatoprotective effects of this compound in an animal model of liver injury.

Principle: Liver injury is induced in rodents using a hepatotoxin (e.g., a combination of carbon tetrachloride and ethanol). The protective effect of this compound is assessed by measuring biochemical markers of liver damage and histological analysis.

General Protocol:

-

Animal Acclimatization: Acclimatize male Sprague-Dawley rats to laboratory conditions.

-

Induction of Liver Injury: Administer a combination of CCl₄ and ethanol for a specified period (e.g., 9 weeks) to induce chronic liver injury.

-

This compound Treatment: Concurrently treat a group of animals with this compound (e.g., 25-100 mg/kg, p.o.) for the duration of the toxin administration. Include a control group receiving only the vehicle and a toxin-only group.

-

Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis and liver tissue for histological and molecular analysis.

-

Biochemical Analysis: Measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP).

-

Histological Analysis: Prepare liver sections and stain with Hematoxylin and Eosin (H&E) to assess the extent of liver damage.

-

Hydroxyproline Assay: Measure the hepatic hydroxyproline content as an indicator of fibrosis.

-

Data Analysis: Compare the biochemical and histological parameters between the different treatment groups to evaluate the hepatoprotective effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: this compound's AhR Signaling Pathway.

Caption: Workflow for In Vivo Hepatoprotection Study.

Conclusion

This compound (YH439) is a promising hepatoprotective agent with a unique mechanism of action centered on the activation of the Aryl Hydrocarbon Receptor. Its ability to modulate key drug-metabolizing enzymes, particularly the induction of CYP1A1/2 and suppression of CYP2E1, underscores its therapeutic potential in mitigating liver injury induced by various xenobiotics. The additional anti-inflammatory properties through potential COX-2 inhibition further enhance its profile as a multi-functional hepatoprotective drug candidate. This technical guide provides a foundational understanding of this compound for scientists and researchers, supporting further investigation and development of this compound for the treatment of liver diseases.

References

Mivotilate: A Technical Guide to a Novel Hepatoprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate, also known as YH439, is a synthetic compound identified as a potent and atypical activator of the Aryl Hydrocarbon Receptor (AhR). This document provides a comprehensive technical overview of this compound, including its discovery, synthesis, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development who are interested in the therapeutic potential of AhR modulators. This compound demonstrates significant hepatoprotective effects, primarily through the modulation of cytochrome P450 enzyme expression. This guide details the available quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound's activity.

Discovery and Background

This compound, with the chemical name isopropyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate, was developed as an experimental hepatoprotective agent. While the specific individuals and the exact timeline of its discovery are not extensively documented in publicly available literature, research articles began appearing in the early 2000s investigating its biological effects. It is identified by the CAS number 130112-42-4 and the synonym YH439.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in peer-reviewed publications, a Korean patent (KR860000670B1) describes a general process for preparing 1,3-dithiol-2-ylidene malonates, a class of compounds to which this compound belongs[1]. The synthesis likely involves the reaction of a malonic acid ester with carbon disulfide in the presence of a base to form a dithiolate, which is then reacted with a dihaloethane derivative to form the 1,3-dithietane ring. Subsequent reactions would be required to introduce the N-(4-methylthiazol-2-yl)carbamoyl and isopropyl ester functionalities.

A plausible synthetic route, based on general organic chemistry principles and related syntheses, is outlined below.

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

This compound functions as a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the cytosolic AhR complex. This complex also includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the translocation of the AhR into the nucleus.

In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Research has shown that this compound is an atypical AhR activator. Its mode of interaction with the AhR ligand-binding domain appears to be distinct from that of classic polycyclic aromatic hydrocarbon (PAH) ligands[2].

Caption: this compound-activated Aryl Hydrocarbon Receptor signaling pathway.

Biological Activity and Hepatoprotective Effects

The primary biological effect of this compound is its hepatoprotective activity, which is mediated by the modulation of cytochrome P450 (CYP) enzymes.

Modulation of Cytochrome P450 Enzymes

-

Suppression of CYP2E1: this compound has been shown to effectively suppress the expression of CYP2E1 in a time- and dose-dependent manner. This suppression occurs at the transcriptional level[3]. The inhibition of CYP2E1 is significant as this enzyme is involved in the metabolic activation of various hepatotoxins and procarcinogens.

-

Induction of CYP1A1/2: In contrast to its effect on CYP2E1, this compound enhances the hepatic levels of CYP1A1 and CYP1A2[4]. These enzymes are involved in the metabolism of xenobiotics, and their induction can contribute to the detoxification of harmful compounds.

This selective modulation of CYP enzymes is believed to be a key contributor to this compound's hepatoprotective effects against chemical-induced liver injury[4].

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound from in vivo studies in rats.

| Parameter | Value | Species | Experimental Model | Reference |

| CYP2E1 Suppression | ||||

| Dose for complete suppression of isoniazid-inducible CYP2E1 | 25 - 100 mg/kg | Rat | Isoniazid-induced CYP2E1 | |

| Decrease in CYP2E1-mediated NDMA demethylase activity | ~30% at 2h, 43% at 24h (150 mg/kg single dose) | Rat | Uninduced | |

| Hepatoprotection | ||||

| Protective dose against CCl4 and ethanol-induced liver injury | Concomitant treatment (dose not specified) | Rat | Chronic CCl4 and ethanol administration | |

| CYP1A1/2 Induction | ||||

| Effect on hepatic P450 1A1/2 levels | Enhanced | Rat |

Experimental Protocols

In Vivo Assessment of this compound's Effect on CYP Enzyme Activity in Rats

This protocol is based on methodologies described in the scientific literature.

Objective: To determine the effect of this compound administration on the hepatic activity of CYP2E1 and other CYP enzymes in rats.

Materials:

-

This compound (YH439)

-

Male Sprague-Dawley rats

-

Corn oil (vehicle)

-

Reagents for microsomal preparation (e.g., potassium phosphate buffer, KCl)

-

Substrates for CYP enzyme assays (e.g., N-nitrosodimethylamine (NDMA) for CYP2E1)

-

Reagents for protein quantification (e.g., Bradford or BCA assay)

-

Equipment for homogenization, centrifugation (including ultracentrifugation), and spectrophotometry.

Procedure:

-

Animal Dosing:

-

Acclimatize male Sprague-Dawley rats for at least one week.

-

Prepare a suspension of this compound in corn oil.

-

Administer this compound orally (p.o.) to the treatment group at desired doses (e.g., 75, 150, 300 mg/kg body weight).

-

Administer an equal volume of corn oil to the control group.

-

-

Microsomal Fraction Preparation:

-

At specified time points after dosing, euthanize the rats.

-

Perfuse the livers with ice-cold saline to remove blood.

-

Excise the livers and homogenize them in ice-cold potassium phosphate buffer.

-

Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to pellet nuclei and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

CYP Enzyme Activity Assay (Example: CYP2E1-mediated NDMA demethylase activity):

-

Prepare a reaction mixture containing the microsomal fraction, buffer, and the substrate (NDMA).

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction (e.g., by adding trichloroacetic acid).

-

Measure the formation of the product (formaldehyde) using a colorimetric method (e.g., Nash reagent).

-

Calculate the enzyme activity and express it as nmol of product formed per minute per mg of microsomal protein.

-

Caption: Experimental workflow for assessing this compound's in vivo effects.

Conclusion and Future Directions

This compound is a promising hepatoprotective agent with a unique mechanism of action centered on the atypical activation of the Aryl Hydrocarbon Receptor and the subsequent modulation of key cytochrome P450 enzymes. The available data strongly support its potential for mitigating chemical-induced liver injury.

Future research should focus on several key areas:

-

Elucidation of the detailed synthesis protocol to facilitate wider research and potential scale-up.

-

Determination of quantitative pharmacological parameters , such as EC50 and Ki values for AhR activation, to better characterize its potency and aid in dose-response modeling.

-

Further investigation into the downstream signaling pathways modulated by this compound beyond the direct regulation of CYP enzymes.

-

Preclinical and clinical studies to evaluate the safety and efficacy of this compound in relevant models of liver disease.

This technical guide provides a solid foundation for understanding the core attributes of this compound. Continued investigation into this compound could lead to the development of novel therapeutic strategies for the prevention and treatment of liver diseases.

References

- 1. KR860000670B1 - Process for preparing 1,3-dithiol-2-ylidene malonates - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of rat hepatic cytochrome P450 2E1 expression by isopropyl 2-(1,3-dithioetane-2-ylidene)-2-[N-(4-methyl-thiazol-2-yl)carbamoyl] acetate (YH439), an experimental hepatoprotectant: protective role against hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Mivotilate: An Analysis of Publicly Available Scientific Data

An extensive review of publicly accessible scientific literature and databases reveals a significant lack of information regarding the compound Mivotilate and its role in cellular signaling pathways. Despite its listing in chemical databases such as PubChem, there is no published research detailing its mechanism of action, its effects on intracellular signaling cascades, or any quantitative data related to its biological activity.

This compound is cataloged with the chemical formula C12H14N2O3S3 and is described as an aromatic amide, an isopropyl ester, and a secondary carboxamide[1]. However, beyond these basic chemical descriptors, the scientific record is silent on its biological function. Searches for "this compound cellular signaling pathways," "this compound mechanism of action," "this compound quantitative data," and "this compound experimental protocols" did not yield any relevant results.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of its signaling pathways as requested. The core requirements of data presentation, experimental protocols, and pathway visualization cannot be met due to the absence of foundational research on this specific compound.

For researchers, scientists, and drug development professionals interested in cellular signaling, it is recommended to focus on well-characterized molecules where a body of literature exists to support such in-depth analysis. Without primary research to establish the biological context of this compound, any discussion of its role in cellular signaling would be purely speculative.

References

In Vitro Biological Activity of Mivotilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is an experimental compound recognized for its significant hepatoprotective properties. In vitro studies have been instrumental in elucidating the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its effects on key enzyme systems and cellular signaling pathways. The information presented herein is compiled from preclinical research and is intended to serve as a resource for researchers and professionals in the field of drug development and liver pharmacology. This document details the experimental protocols for key assays, summarizes quantitative data in structured tables, and provides visual representations of the molecular pathways influenced by this compound.

Introduction

This compound has emerged as a promising agent for the protection of the liver against various chemical insults. Its mechanism of action is multifaceted, involving the modulation of drug-metabolizing enzymes and the activation of critical signaling cascades that govern liver homeostasis and regeneration. This guide will delve into the in vitro evidence that substantiates the hepatoprotective effects of this compound.

Modulation of Cytochrome P450 Enzymes

This compound has been shown to selectively modulate the expression of certain cytochrome P450 (CYP450) enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Inhibition of Cytochrome P450 2E1 (CYP2E1)

A key biological activity of this compound is the suppression of CYP2E1 expression. This enzyme is involved in the metabolic activation of numerous hepatotoxins, including ethanol and carbon tetrachloride (CCl4).

Experimental Protocol: Assessment of CYP2E1 Inhibition in Rat Hepatic Microsomes

This protocol describes the methodology to assess the effect of this compound on CYP2E1 activity and expression in isolated rat liver microsomes.

-

Animal Treatment: Male Sprague-Dawley rats are treated with this compound (YH439) at doses ranging from 25 to 100 mg/kg for a specified period (e.g., 3 days). A control group receives the vehicle. For induction studies, a separate group is treated with a known CYP2E1 inducer, such as isoniazid, with or without concurrent this compound treatment.

-

Microsome Isolation: Livers are perfused and homogenized. The microsomal fraction is isolated by differential centrifugation.

-

Measurement of CYP2E1 Metabolic Activity: The activity of CYP2E1 is determined by measuring the rate of metabolism of a specific substrate, such as N-nitrosodimethylamine (NDMA). The demethylase activity is quantified by measuring the formation of formaldehyde.

-

Immunoblot Analysis: Microsomal proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is probed with a primary antibody specific for CYP2E1, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

-

RNA Hybridization Analysis: Total RNA is extracted from liver tissue. The levels of CYP2E1 mRNA are determined by Northern blot analysis or quantitative real-time PCR (qRT-PCR) using a specific probe for CYP2E1.

Quantitative Data: Effect of this compound on CYP2E1

| Parameter | Treatment Group | Result | Citation |

| CYP2E1 Metabolic Activity | This compound (YH439) treated rats (3 days) | Up to 57% decrease in activity compared to control. | [1] |

| CYP2E1 Protein Levels | This compound (YH439) treated rats | Decreased below the limit of detectability. | [1] |

| Isoniazid-inducible CYP2E1 Levels | This compound (25-100 mg/kg) + Isoniazid | Complete suppression of induction. | [1] |

| CYP2E1 mRNA Levels | This compound (YH439) treated rats | No significant change. | [1] |

Enhancement of Cytochrome P450 1A1/2 (CYP1A1/2)

In contrast to its effect on CYP2E1, this compound has been observed to enhance the levels of hepatic CYP1A1/2.[1] These enzymes are involved in the detoxification of various pro-carcinogens and other xenobiotics.

Activation of the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

This compound is characterized as a non-toxic ligand and an atypical activator of the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a pivotal role in liver regeneration and homeostasis.

Experimental Protocol: In Vitro Assessment of AHR Activation and Hepatocyte Proliferation

This protocol outlines the steps to investigate the effect of this compound on the AHR signaling pathway and its downstream effects on hepatocyte proliferation in cell culture.

-

Cell Culture: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are cultured in appropriate media.

-

This compound Treatment: Cells are treated with varying concentrations of this compound (YH439) for different time points.

-

Co-immunoprecipitation: To investigate protein-protein interactions, cell lysates are incubated with an antibody against AHR or Yes-associated protein (YAP). The immunoprecipitated complexes are then analyzed by Western blotting using antibodies for YAP and AHR, respectively.

-

Immunofluorescence and Confocal Microscopy: Cells are fixed, permeabilized, and stained with antibodies against YAP. The subcellular localization of YAP (cytoplasmic vs. nuclear) is visualized using a confocal microscope.

-

Cell Proliferation Assay: The proliferation of hepatocytes is assessed by immunofluorescent staining for the proliferation marker Ki67. The percentage of Ki67-positive cells is quantified. Staining for SOX9 can also be performed to identify the proliferation of specific hepatocyte populations.

Quantitative Data: this compound's Effect on Liver Cell Proliferation (In Vivo Data for Context)

| Parameter | Treatment Group | Result | Citation |

| Hepatocyte Enlargement | YH439-treated mice | 1.43-fold increase around the central vein. | |

| Ki67+ Cells | YH439-treated mice | 42.5-fold increase around the portal vein. | |

| SOX9/HNF4α positive cells | YH439-treated mice | 28.5-fold increase around the portal vein. |

Signaling Pathways and Experimental Workflows

The hepatoprotective effects of this compound are mediated through a complex interplay of molecular pathways. The following diagrams illustrate the key signaling cascade and a typical experimental workflow for its investigation.

Caption: this compound-AHR-YAP Signaling Pathway.

Caption: Workflow for CYP2E1 Inhibition Study.

Conclusion

The in vitro biological activities of this compound highlight its potential as a hepatoprotective agent. Its ability to suppress the pro-toxicant activating enzyme CYP2E1 while simultaneously promoting liver regeneration through the AHR-YAP signaling pathway provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a foundational understanding for researchers seeking to explore the therapeutic applications of this compound and similar compounds. Further in vitro studies are warranted to fully delineate the downstream targets of the AHR-YAP pathway activated by this compound and to explore its potential anti-inflammatory and antioxidant effects in isolated liver cells.

References

Unlocking Liver Protection: A Technical Guide to the Hepatoprotective Effects of YH439

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH439 is an experimental small molecule that has demonstrated significant hepatoprotective properties in early-stage research. This technical guide provides a comprehensive overview of the current understanding of YH439, focusing on its mechanism of action, preclinical efficacy data, and the experimental methodologies used in its evaluation. The primary focus of YH439's therapeutic potential lies in its ability to mitigate liver fibrosis and protect against chemically-induced liver damage.

Core Mechanism of Action: Dual-Pronged Hepatoprotection

YH439 exerts its hepatoprotective effects through two primary, interconnected mechanisms: the selective induction of ferroptosis in activated hepatic stellate cells (HSCs) and the suppression of cytochrome P450 2E1 (CYP2E1) expression.

Selective Induction of Ferroptosis in Hepatic Stellate Cells

A pivotal study has revealed that YH439 alleviates liver fibrosis by specifically targeting activated HSCs, the primary cell type responsible for collagen deposition in the liver, while sparing hepatocytes.[1] This selective action is mediated through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.

The proposed signaling pathway is as follows:

-

AHR Activation: YH439 acts as a non-toxic ligand for AHR, directly activating it within HSCs.[1]

-

Mrp1 Upregulation: Activated AHR regulates the expression of Multidrug-Resistant Protein 1 (Mrp1).[1]

-

GSH Efflux: Increased Mrp1 expression promotes the efflux of glutathione (GSH), a key intracellular antioxidant.[1]

-

Diminished Antioxidant Capacity: The resulting depletion of GSH diminishes the antioxidant capacity of the HSCs.[1]

-

Ferroptosis Induction: The compromised antioxidant defense system leads to an iron-dependent form of programmed cell death known as ferroptosis, specifically in activated HSCs.

This targeted elimination of fibrogenic cells without harming the essential liver parenchymal cells is a key advantage of YH439's therapeutic profile.

Suppression of Cytochrome P450 2E1 (CYP2E1)

YH439 has been shown to be a potent inhibitor of CYP2E1 expression at the transcriptional level. CYP2E1 is a key enzyme involved in the metabolic activation of numerous hepatotoxins, including ethanol and carbon tetrachloride (CCl4). By suppressing CYP2E1, YH439 reduces the generation of toxic metabolites, thereby protecting the liver from chemical-induced injury.

Preclinical Efficacy Data

The hepatoprotective effects of YH439 have been demonstrated in several preclinical studies. The following tables summarize the key quantitative findings.

In Vitro Effects on CYP2E1

| Parameter | Model | Treatment | Result | Reference |

| CYP2E1 Catalytic Activity | Uninduced Rat Liver Microsomes | YH439 (150 mg/kg, single dose) | ~30% decrease at 2h; 43% decrease at 24h | |

| CYP2E1 Catalytic Activity | Starved (Induced) Rats | YH439 | 34% reduction in elevated activity | |

| P450 2E1 Metabolic Activity | Rat Hepatic Microsomes | YH439 (3 days) | Decreased to 57% of control | |

| Isoniazid-inducible P450 2E1 Levels | Rat Hepatic Microsomes | YH439 (25-100 mg/kg) | Complete suppression |

In Vivo Hepatoprotective Effects in a Rat Model of Liver Injury

The following data were obtained from a study where rats were treated with CCl4 and ethanol for 9 weeks to induce hepatic injury.

| Biomarker | Control (CCl4 + Ethanol) | YH439-Treated | Outcome | Reference |

| Serum Alanine Aminotransferase (ALT) | 2.5-fold increase vs. normal | Significantly reduced | Protective effect | |

| Serum Alkaline Phosphatase (ALP) | 2-fold increase vs. normal | Significantly reduced | Protective effect | |

| Hepatic Hydroxyproline | Elevated | Completely blocked | Anti-fibrotic effect |

Experimental Protocols

The following are summaries of the experimental methodologies cited in the early-stage research of YH439. Note: These protocols are based on information available in published abstracts and may not be exhaustive. For complete details, consultation of the full-text articles is recommended.

In Vivo Model of CCl4 and Ethanol-Induced Hepatic Injury

-

Animal Model: Male rats (strain not specified in abstract).

-

Induction of Injury: Chronic administration of carbon tetrachloride (CCl4) and ethanol for 9 weeks. Specific doses and administration routes for CCl4 and ethanol are not detailed in the abstract.

-

YH439 Treatment: Concomitant treatment with YH439. The specific dose, vehicle, and route of administration for YH439 in this study are not provided in the abstract.

-

Biochemical Analysis:

-

Serum levels of alanine aminotransferase (ALT) and alkaline phosphatase (ALP) were measured as markers of liver damage.

-

Hepatic hydroxyproline levels were quantified as an indicator of collagen deposition and fibrosis.

-

CYP2E1 Inhibition Studies

-

Animal Model: Male Sprague-Dawley rats.

-

YH439 Administration:

-

Time- and Dose-Dependent Study: Single intraperitoneal injection of YH439 (150 mg/kg).

-

Isoniazid-Induction Study: YH439 administered at doses from 25 to 100 mg/kg.

-

-

Sample Preparation: Hepatic microsomes were prepared from the livers of treated and control rats.

-

Enzyme Activity Assays:

-

N-nitrosodimethylamine demethylase activity was measured as a marker for CYP2E1 catalytic activity.

-

Metabolic activities specific to P450 2E1 were assessed.

-

-

Protein Expression Analysis:

-

Immunoblotting: Western blot analysis was used to determine the levels of CYP2E1 protein.

-

-

mRNA Expression Analysis:

-

RNA Hybridization: Northern blot or a similar technique was used to measure CYP2E1 mRNA levels.

-

Nuclear Run-on Transcription Analysis: This was performed to determine if the inhibition was at the level of gene transcription.

-

Conclusion and Future Directions

The early-stage research on YH439 has unveiled a promising candidate for the treatment of liver diseases, particularly those involving fibrosis. Its unique dual mechanism of action—selectively inducing ferroptosis in activated HSCs and suppressing the bioactivation of hepatotoxins via CYP2E1 inhibition—positions it as a multifaceted therapeutic agent.

Further research is warranted to fully elucidate the therapeutic potential of YH439. This should include:

-

Comprehensive dose-response studies in various animal models of liver disease.

-

Pharmacokinetic and pharmacodynamic profiling.

-

Long-term safety and toxicology studies.

-

Exploration of its efficacy in combination with other hepatoprotective agents.

The data presented in this guide provide a solid foundation for the continued investigation and development of YH439 as a novel therapy for liver fibrosis and other chronic liver conditions.

References

Mivotilate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate, also known as YH439, is an experimental synthetic compound recognized for its significant hepatoprotective properties. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its metabolism, mechanism of action, and the experimental methodologies used in its evaluation. Quantitative data from preclinical studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its biological activity. This document is intended to serve as a core resource for researchers and professionals involved in drug development and liver disease research.

Introduction

This compound (YH439) is a thiazole derivative that has demonstrated notable potential as a hepatoprotective agent. Its primary mechanism of action involves the transcriptional inhibition of cytochrome P450 2E1 (CYP2E1), an enzyme implicated in the metabolic activation of various hepatotoxins. More recent research has further elucidated its function, revealing its role as a potent, non-toxic activator of the Aryl Hydrocarbon Receptor (AHR), which in turn modulates the YAP signaling pathway, crucial for liver regeneration. This guide synthesizes the available preclinical data to present a detailed profile of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several animal models, revealing species-specific differences in its metabolism and bioavailability.

Absorption and Bioavailability

Oral bioavailability of this compound has been found to be low in rats, with values of 3.67%, 1.33%, and 0.859% for oral doses of 100, 300, and 500 mg/kg, respectively[1]. However, the bioavailability can be significantly enhanced to 21.2% when administered in a mixed micelle formulation, suggesting that its poor water solubility is a limiting factor for absorption[1].

Metabolism

This compound undergoes metabolism to form several metabolites, with M4, M5, and M7 being identified in preclinical studies. The formation of these metabolites varies significantly across species[1]. In dogs, M7 is a notable metabolite detected in both plasma and urine, whereas it is absent in rats and rabbits[1]. The formation of M4 is most prominent in dogs, while the formation of M5 is minimal in rabbits[1].

Table 1: Species Differences in this compound Metabolite Formation (AUC Ratios of Metabolite to YH439 after IV Administration)

| Metabolite | Rat | Rabbit | Dog |

| M4 | 24.6 - 31.3% | 42.2 - 49.2% | 2200 - 7640% |

| M5 | 103 - 127% | 2.93 - 3.31% | 92.4 - 158% |

| M7 | Not Detected | Not Detected | Detected |

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound (YH439) observed in various animal species following intravenous and oral administration.

Table 2: Pharmacokinetic Parameters of this compound (YH439) in Animal Models

| Species | Route | Dose | Bioavailability (F) |

| Rat | IV | 1-10 mg/kg | - |

| Rat | Oral | 100 mg/kg | 3.67% |

| Rat | Oral | 300 mg/kg | 1.33% |

| Rat | Oral | 500 mg/kg | 0.859% |

| Rat | Oral (Mixed Micelles) | 10 mg/kg | 21.2% |

| Rabbit | IV | 1-10 mg/kg | - |

| Dog | IV | 1-20 mg/kg | - |

| Dog | Oral | 0.5-2 g (whole body) | - |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its potent and selective inhibition of CYP2E1 expression, which underpins its hepatoprotective activity.

Mechanism of Action: CYP2E1 Inhibition

This compound acts as a transcriptional inhibitor of the CYP2E1 gene. This is a distinct mechanism compared to competitive inhibitors of the enzyme. Following administration in rats, this compound leads to a rapid, time- and dose-dependent decrease in N-nitrosodimethylamine demethylase activity, a marker for CYP2E1 function. A single 150 mg/kg dose in rats resulted in a 30% decrease in activity within 2 hours, and a 43% decrease at 24 hours. This inhibition of CYP2E1 protein and activity levels persists for at least 48 hours before returning to normal levels by 72 hours. Nuclear run-on transcription analyses have confirmed that this inhibition occurs at the level of gene transcription.

Signaling Pathways

Recent studies have shed light on the upstream signaling pathways modulated by this compound. It is a potent, non-toxic activator of the Aryl Hydrocarbon Receptor (AHR). Activation of AHR by this compound appears to regulate the Yes-associated protein (YAP) signaling pathway, which is known to be involved in liver enlargement and regeneration. This suggests a broader mechanism for its hepatoprotective effects beyond just CYP2E1 inhibition.

References

Unveiling the Molecular Target of Mivotilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is a promising therapeutic agent with demonstrated hepatoprotective effects. A comprehensive analysis of available data identifies the Aryl Hydrocarbon Receptor (AhR) as the primary molecular target of this compound. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its interaction with AhR and the downstream signaling pathways. While specific quantitative binding affinities are not extensively documented in publicly accessible literature, this guide provides an overview of its biological activity, a detailed methodology for a standard assay used to identify AhR activators, and visual representations of the relevant biological and experimental workflows.

Introduction to this compound

This compound is a synthetic small molecule recognized for its potential as a hepatoprotective agent. It is characterized as a potent, non-toxic activator of the Aryl Hydrocarbon Receptor (AhR). Its interaction with AhR initiates a cascade of downstream events that are central to its therapeutic effects.

The Primary Molecular Target: Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of proteins. Traditionally known for mediating the toxic effects of environmental pollutants like dioxins, recent research has unveiled its crucial role in various physiological processes, including immune regulation, cell differentiation, and xenobiotic metabolism.

Upon binding by a ligand such as this compound, the AhR, which resides in the cytoplasm in a complex with chaperone proteins, translocates to the nucleus. In the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound as an Atypical AhR Activator

This compound is described as having a novel mode of interaction with the AhR, distinguishing it from classic polycyclic aromatic hydrocarbon (PAH) ligands. This unique interaction profile may contribute to its non-toxic nature while still potently activating the receptor.

Signaling Pathway of this compound-Mediated AhR Activation

The activation of AhR by this compound leads to the induction of a battery of genes, most notably those encoding for cytochrome P450 enzymes, such as CYP1A1 and CYP1A2. This induction is a hallmark of AhR activation. The signaling cascade is as follows:

-

Ligand Binding: this compound enters the cell and binds to the cytosolic AhR, which is in a complex with chaperone proteins including heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone complex and exposure of a nuclear localization signal. The AhR-ligand complex then translocates into the nucleus.

-

Heterodimerization: Inside the nucleus, the AhR-ligand complex forms a heterodimer with the ARNT protein.

-

DNA Binding and Gene Transcription: The AhR/ARNT heterodimer binds to DREs in the regulatory regions of target genes, initiating the transcription of genes such as CYP1A1, CYP1A2, and others involved in metabolic and cellular processes.

Mivotilate (YH439): A Technical Whitepaper on its Therapeutic Potential as a Hepatoprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is a synthetic, experimental compound demonstrating significant hepatoprotective properties in preclinical studies. Its primary mechanism of action involves the transcriptional inhibition of cytochrome P450 2E1 (CYP2E1), a key enzyme implicated in the metabolic activation of various hepatotoxins. Furthermore, this compound acts as a potent activator of the aryl hydrocarbon receptor (AhR), leading to the induction of detoxifying enzymes such as cytochromes P450 1A1 and 1A2 (CYP1A1/2). This dual action of suppressing a damage-inducing enzyme while upregulating protective ones positions this compound as a promising therapeutic candidate for the management of liver diseases. This document provides an in-depth overview of the current understanding of this compound, including its mechanism of action, a summary of key quantitative preclinical data, and detailed experimental protocols.

Introduction

Liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD) and alcoholic liver disease, represent a significant global health burden. A key contributor to the pathogenesis of these conditions is the overactivity of certain cytochrome P450 enzymes, particularly CYP2E1. This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds, often leading to the production of reactive oxygen species (ROS) and toxic metabolites that cause cellular damage and inflammation.

This compound has emerged as a promising small molecule with the potential to mitigate this damage. Preclinical evidence strongly suggests that this compound exerts its hepatoprotective effects primarily through the targeted downregulation of CYP2E1 expression at the transcriptional level. This whitepaper will delve into the technical details of this compound's mechanism of action, present the available quantitative data from preclinical studies, and outline the experimental methodologies used to generate this data.

Mechanism of Action

This compound's hepatoprotective effects are attributed to two primary molecular mechanisms:

-

Transcriptional Inhibition of CYP2E1: this compound has been shown to rapidly and potently decrease the messenger RNA (mRNA) levels of CYP2E1.[1] Nuclear run-on transcription analyses have confirmed that this inhibition occurs at the level of gene transcription.[1] By reducing the synthesis of the CYP2E1 enzyme, this compound effectively limits the metabolic activation of hepatotoxins and reduces the associated oxidative stress.

-

Aryl Hydrocarbon Receptor (AhR) Activation: this compound is a potent activator of the AhR, a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism.[2] Upon activation by this compound, the AhR translocates to the nucleus and induces the expression of Phase I and Phase II detoxifying enzymes, including CYP1A1 and CYP1A2.[2][3] This induction enhances the clearance of potentially harmful compounds, further contributing to the overall hepatoprotective effect.

The interplay between these two mechanisms is a key feature of this compound's therapeutic potential.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies conducted in rat models.

Table 1: Effect of this compound on CYP2E1 Activity and Protein Levels in Rats

| Parameter | Treatment Group | Dosage | Time Point | % Decrease from Control | Reference |

| N-nitrosodimethylamine demethylase activity (CYP2E1 activity) | Uninduced Rats | 150 mg/kg (single dose) | 2 hours | ~30% | |

| N-nitrosodimethylamine demethylase activity (CYP2E1 activity) | Uninduced Rats | 150 mg/kg (single dose) | 24 hours | 43% | |

| CYP2E1 Enzyme Activity | Starved (Induced) Rats | Not specified | Not specified | 34% | |

| Immunoreactive CYP2E1 Protein | Isoniazid-induced Rats | 25-100 mg/kg | Not specified | Complete suppression | |

| P450 2E1 Metabolic Activities | Rats | Not specified (3 days) | 3 days | Up to 57% |

Table 2: Hepatoprotective Effects of this compound in a Rat Model of Liver Injury

| Parameter | Treatment Group | Observation | Reference |

| Serum Alanine Aminotransferase (ALT) | CCl4 and ethanol-treated rats | Significant protection (reduction in elevated levels) | |

| Serum Alkaline Phosphatase (ALP) | CCl4 and ethanol-treated rats | Significant protection (reduction in elevated levels) | |

| Hepatic Hydroxyproline Level | CCl4 and ethanol-treated rats | Complete blockage of toxicant-induced elevation |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Models and Treatment

-

Animal Species: Male Sprague-Dawley rats were utilized in the described studies.

-

Induction of CYP2E1: For studies on induced CYP2E1, rats were starved for a specified period or treated with isoniazid, a known inducer of CYP2E1.

-

Induction of Liver Injury: A model of chemical-induced hepatic injury was established by treating animals with carbon tetrachloride (CCl4) and ethanol over a period of nine weeks.

-

This compound Administration: this compound was administered to the animals, with dosages and routes of administration varying depending on the specific experiment (e.g., a single oral dose of 150 mg/kg).

Biochemical Assays

-

CYP2E1 Activity Assay: The catalytic activity of CYP2E1 was assessed by measuring the rate of N-nitrosodimethylamine demethylation in hepatic microsomes.

-

Immunoblot Analysis: The levels of CYP2E1 protein in hepatic microsomes were quantified using standard immunoblotting techniques with antibodies specific to CYP2E1.

-

RNA Hybridization Analysis: The levels of CYP2E1 mRNA were determined using RNA hybridization techniques to assess changes in gene expression.

-

Nuclear Run-on Transcription Assay: To determine the effect of this compound on the rate of gene transcription, nuclear run-on transcription analyses were performed on isolated liver nuclei.

-

Serum Enzyme Assays: Serum levels of alanine aminotransferase (ALT) and alkaline phosphatase (ALP) were measured as markers of liver damage.

-

Hydroxyproline Assay: Hepatic hydroxyproline levels were quantified as an indicator of collagen deposition and fibrosis.

Visualizations

Signaling Pathway of this compound's Hepatoprotective Action

Caption: this compound's dual mechanism of action in hepatocytes.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical assessment of this compound.

Conclusion and Future Directions

The preclinical data available for this compound (YH439) strongly support its potential as a therapeutic agent for liver diseases. Its unique dual mechanism of action, involving the transcriptional suppression of the pro-toxic CYP2E1 enzyme and the induction of protective CYP1A enzymes via AhR activation, presents a compelling rationale for further development. The quantitative data from animal models demonstrate a significant and rapid reduction in CYP2E1 activity and expression, coupled with clear hepatoprotective effects against chemical-induced liver injury.

To date, no clinical trials specifically investigating this compound or YH439 have been identified in the public domain. The logical next step in the development of this compound would be to conduct comprehensive IND-enabling toxicology studies, followed by Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers. Subsequent clinical investigations in patient populations with liver diseases, such as MASLD or alcoholic liver disease, would be warranted to evaluate its therapeutic efficacy. Further research should also focus on elucidating the precise molecular interactions between this compound and the transcriptional machinery of the CYP2E1 gene.

References

- 1. Transcriptional inhibition of cytochrome P4502E1 by a synthetic compound, YH439 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Suppression of rat hepatic cytochrome P450 2E1 expression by isopropyl 2-(1,3-dithioetane-2-ylidene)-2-[N-(4-methyl-thiazol-2-yl)carbamoyl] acetate (YH439), an experimental hepatoprotectant: protective role against hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In vivo Studies with Mivotilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivotilate (also known as YH439) is a potent, non-toxic activator of the aryl hydrocarbon receptor (AhR) and has demonstrated hepatoprotective properties. As a member of the bHLH/PAS transcription factor family, the AhR is a ligand-activated transcription factor involved in the regulation of genes responsible for xenobiotic metabolism, cell cycle, and immune responses. Upon activation by a ligand such as this compound, the AhR translocates to the nucleus, forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and subsequently binds to Xenobiotic Response Elements (XREs) on the DNA. This binding initiates the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[1][2][3][4]

These application notes provide detailed protocols for the dissolution and preparation of this compound for in vivo studies based on currently available information.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound (YH439) used in various animal models. Researchers should use these values as a starting point and optimize the dose for their specific experimental design.

| Animal Model | Route of Administration | Dosage Range | Vehicle | Reference |